molecular formula C16H14N4 B14340072 1,1',2,2'-Tetrahydro-2,2'-biquinoxaline CAS No. 106831-24-7

1,1',2,2'-Tetrahydro-2,2'-biquinoxaline

Cat. No.: B14340072
CAS No.: 106831-24-7
M. Wt: 262.31 g/mol
InChI Key: PKEYRLTZVIRZQJ-UHFFFAOYSA-N
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Description

1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is an organic compound with a unique structure consisting of two quinoxaline rings connected by a tetrahydro bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.

Comparison with Similar Compounds

    Quinoxaline: A simpler structure with one quinoxaline ring.

    Dihydroquinoxaline: A partially reduced form of quinoxaline.

    Biquinoxaline: Similar to 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline but without the tetrahydro bridge.

Uniqueness: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is unique due to its tetrahydro bridge, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

106831-24-7

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2-(1,2-dihydroquinoxalin-2-yl)-1,2-dihydroquinoxaline

InChI

InChI=1S/C16H14N4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-10,15-16,19-20H

InChI Key

PKEYRLTZVIRZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(C=N2)C3C=NC4=CC=CC=C4N3

Origin of Product

United States

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